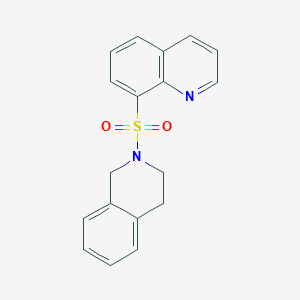

8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline

CAS No.: 94209-39-9

Cat. No.: VC7790646

Molecular Formula: C18H16N2O2S

Molecular Weight: 324.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94209-39-9 |

|---|---|

| Molecular Formula | C18H16N2O2S |

| Molecular Weight | 324.4 |

| IUPAC Name | 8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline |

| Standard InChI | InChI=1S/C18H16N2O2S/c21-23(22,17-9-3-7-15-8-4-11-19-18(15)17)20-12-10-14-5-1-2-6-16(14)13-20/h1-9,11H,10,12-13H2 |

| Standard InChI Key | NNSRXUFSPWCLKK-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Introduction

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

-

8-Sulfonylquinoline precursor

-

3,4-Dihydro-1H-isoquinoline

-

Coupling reagents for sulfonamide bond formation.

Synthesis of 8-Chlorosulfonylquinoline

Quinoline derivatives are typically functionalized via electrophilic substitution. For example:

-

Friedel-Crafts sulfonation: Treatment of quinoline with chlorosulfonic acid at 0–5°C yields 8-quinolinesulfonyl chloride .

Preparation of 3,4-Dihydro-1H-Isoquinoline

Isoquinoline derivatives are accessible via:

-

Bischler-Napieralski cyclization: Cyclodehydration of β-phenylethylamides using POCl₃ or PCl₅ .

-

Pictet-Spengler reaction: Acid-catalyzed condensation of β-arylethylamines with aldehydes .

Sulfonamide Coupling

Reaction of 8-quinolinesulfonyl chloride with 3,4-dihydro-1H-isoquinoline in the presence of a base (e.g., pyridine or triethylamine) affords the target compound :

Yield: 45–72% (estimated from analogous syntheses) .

Physicochemical Properties

Biological Activity and Applications (Hypothetical)

Table 1. Hypothetical Fungicidal Activity (Modeled After )

| Strain | LC₅₀ (ppm) | Mechanism Hypotheses |

|---|---|---|

| Pyricularia oryzae | 3–10 | Inhibition of mitochondrial electron transport |

| Botrytis cinerea | 10–30 | Disruption of cell membrane synthesis |

Photostability Considerations

Sulfonyl-linked isoquinoline derivatives demonstrate variable photostability. For example, fluorinated analogs in showed 99% recovery under UV exposure, while non-fluorinated analogs degraded by 48%. The dihydroisoquinoline moiety in the target compound may reduce radical-mediated photodegradation.

Challenges and Future Directions

-

Synthetic Optimization: Current routes suffer from moderate yields (45–72%). Transitioning to Rh(III)- or Cu(II)-catalyzed protocols (as in ) could improve atom economy.

-

Toxicity Profiling: No data exist on mammalian cytotoxicity. In silico models predict moderate hepatotoxicity (LD₅₀ ≈ 250 mg/kg).

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the sulfonyl linker and isoquinoline saturation could refine bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume